N-acetyl-2,4-methanoproline N-methylamide
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Overview
Description
N-acetyl-2,4-methanoproline N-methylamide is a synthetic compound derived from proline, an amino acid. This compound is characterized by the presence of a methylene-bridged proline structure, which imparts unique conformational and stereoelectronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2,4-methanoproline N-methylamide typically involves multiple steps. One method starts with the formation of a bicyclic skeleton through an intramolecular nucleophilic substitution. For instance, allyl benzyl ether can be used as a starting material, which undergoes a series of reactions to form the desired compound . The overall yield of this synthesis is around 10%, and the key step involves the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-2,4-methanoproline N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-acetyl-2,4-methanoproline N-methylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-acetyl-2,4-methanoproline N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene-bridged proline structure allows it to mimic the spatial and conformational characteristics of natural amino acids, thereby influencing biological activity. This compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
2,3-Methanoproline: Another methylene-bridged proline derivative with similar conformational properties.
4-Hydroxy-3,5-methanoproline: A hydroxylated variant with different reactivity and biological activity.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally related to methanoprolines.
Uniqueness
N-acetyl-2,4-methanoproline N-methylamide stands out due to its specific acetyl and methylamide modifications, which enhance its stability and biological activity. These modifications also allow for greater versatility in chemical reactions and applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-acetyl-N-methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)11-5-7-3-9(11,4-7)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13) |
InChI Key |
NROGNZARCDIOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CC1(C2)C(=O)NC |
Origin of Product |
United States |
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